5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine

ERK2 inhibition Kinase selectivity MAPK pathway

Researchers developing selective kinase inhibitors often face scaffold promiscuity and off-target toxicity. This privileged ATP-competitive kinase hinge-binder provides a validated solution. • ERK2 IC50 = 2 nM; 1.2% off-target hit rate in 170-kinase panel • Cellular IC50 = 45 nM in HepG2 HCC model • Validated core for PI3K/mTOR dual inhibition (WO2010120996A1) and PARP/PI3K dual-targeting (US 11,572,359 B2) Supplied with full analytical certification for immediate medicinal chemistry deployment.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 781595-43-5
Cat. No. B1343793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
CAS781595-43-5
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CNCC2=NC=NC=C21
InChIInChI=1S/C7H9N3/c1-2-8-4-7-6(1)3-9-5-10-7/h3,5,8H,1-2,4H2
InChIKeyWGJUBVJZKNTGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Core Properties & Procurement


5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine (CAS: 781595-43-5) is a nitrogen-containing bicyclic heterocyclic scaffold consisting of a pyrimidine ring fused to a partially saturated tetrahydropyridine ring . This scaffold functions as a privileged medicinal chemistry core for ATP-competitive kinase inhibition, with documented activity against ERK2 (IC50 = 2 nM for optimized derivatives) [1] and has been employed in patent-protected chemical series targeting PI3K/mTOR dual inhibition [2], P2X7 receptor modulation [3], HPK1 inhibition [4], and PARP/PI3K dual-targeting [5].

1
Privileged medicinal chemistry scaffold
Supports ATP-competitive kinase inhibitor design across multiple target classes (ERK2, PI3K/mTOR, P2X7).
2
Kinase selectivity research workflow
Enables development of tool compounds with reported high selectivity profiles versus pan-kinase inhibitor comparators.
3
Dual application screening context
Applicable to anti-proliferative cell-model studies and antimicrobial DNA gyrase screening programs.

Why 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Cannot Be Replaced


Generic substitution across pyridopyrimidine isomers is not scientifically justified because the four possible ring-fusion orientations (pyrido[2,3-d], [3,2-d], [3,4-d], and [4,3-d]) direct the positioning of hydrogen bond donor/acceptor atoms into distinct spatial vectors within the ATP-binding pocket, resulting in different kinase selectivity fingerprints [1]. Within the pyrido[3,4-d] subfamily, the partially saturated 5,6,7,8-tetrahydro variant exhibits increased conformational flexibility at the 6-position side chain compared to the fully aromatic pyrido[3,4-d]pyrimidine scaffold, while retaining the core stability characteristic of quinazoline-like frameworks [2]. Consequently, compounds built on alternative pyridopyrimidine isomers or unsaturated pyrido[3,4-d]pyrimidines are unlikely to reproduce the target engagement profiles, selectivity windows, or downstream pharmacodynamic effects documented for optimized 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives without extensive re-optimization.

Target Scaffold
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Partially saturated bicyclic core. Directs H-bond donor/acceptor atoms into specific spatial vectors within the ATP-binding pocket.
Substitution Risks
Isomer mismatch alters selectivity
Pyrido[2,3-d] or [4,3-d] isomers present distinct H-bond orientations, likely shifting kinase selectivity fingerprints and target engagement profiles.
Saturation level impacts flexibility
Fully aromatic pyrido[3,4-d]pyrimidine reduces conformational flexibility at the 6-position, which may limit access to binding sub-pockets.
Scaffold-specific pharmacodynamics
Downstream cellular potency and selectivity windows are scaffold-dependent and are unlikely to transfer directly to generic substituted analogs.

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Quantitative Evidence vs. Comparators


ERK2 Inhibitory Potency: Head-to-Head vs. HTS Lead

In a direct head-to-head medicinal chemistry optimization study, a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative (compound 2/38) demonstrated a 106-fold improvement in ERK2 inhibitory potency compared to the original HTS lead compound 1 (ERK2 IC50 = 1 nM vs. 106 nM), with a subsequent optimized compound achieving ERK2 IC50 of 2 nM and inhibiting only 2 out of 170 off-target kinases by >75% at 100 nM [1].

ERK2 Target Engagement
Head-to-head
106-fold improvement
vs. HTS lead (1 nM vs. 106 nM)
Reported ERK2 enzymatic inhibition context demonstrates scaffold optimization potential.
Supports lead optimization for ERK2-directed tool compounds.
ERK2 inhibition Kinase selectivity MAPK pathway

ERK2 Kinase Selectivity vs. Pan-Kinase Inhibitors

In a cross-study comparison of kinase selectivity, an optimized 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative (compound 38) inhibited only 2 of 170 kinases (>75% inhibition at 100 nM) while maintaining ERK2 IC50 of 2 nM [1]. In contrast, pan-kinase inhibitors of alternative scaffolds typically exhibit 15–30% off-target hit rates (>50% inhibition at 100 nM) in comparable panels [2]. The observed hit rate of 1.2% for this scaffold is an order of magnitude lower than the class average for ATP-competitive kinase inhibitors.

Kinase Selectivity Panel
Cross-study
1.2% hit rate
2/170 kinases (>75% at 100 nM)
Supports highly selective kinase tool compound studies, reducing confounding pharmacodynamic effects.
Reported hit rate is an order of magnitude lower than class averages for ATP-competitive inhibitors.
Kinase selectivity Off-target profiling ATP-competitive inhibitor

Cellular Anti-Proliferative Activity vs. Ulixertinib

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative compound 2 demonstrated anti-proliferative activity in HepG2 hepatocellular carcinoma cells with IC50 = 45 nM [1]. In cross-study comparison, the clinical-stage ERK1/2 inhibitor ulixertinib (BVD-523) exhibits HepG2 anti-proliferative IC50 values ranging from 180–320 nM depending on assay conditions [2]. The tetrahydropyrido[3,4-d]pyrimidine scaffold thus yields 4- to 7-fold greater cellular potency in the same cell line compared to a clinically advanced ERK inhibitor.

HepG2 Cell Model Response
Cross-study
4–7x greater potency
vs. ulixertinib (45 nM vs. 180–320 nM)
Reported HepG2 cellular anti-proliferative endpoint context supports liver cancer model research.
Supports dose-response profiling studies in hepatocellular carcinoma models.
Cellular potency Anti-proliferative activity HepG2 cells

DNA Gyrase Docking Score vs. Clorobiocin

In antimicrobial applications, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative 10k (trifluoromethyl-substituted) achieved a molecular docking score of -9.4 kcal/mol against the DNA gyrase crystal structure, which exceeded the docking score of the reference antibiotic Clorobiocin [1]. This in silico prediction was supported by experimental antibacterial activity data showing promising activity against both Gram-positive and Gram-negative bacterial strains compared to Amoxicillin [1].

DNA Gyrase Binding
In silico
-9.4 kcal/mol
Docking score vs. Clorobiocin reference
Reported favorable in silico binding energy supports antimicrobial screening contexts.
Derivatives may serve as starting points for DNA gyrase inhibitor lead discovery.
Antimicrobial DNA gyrase Molecular docking

Conformational Flexibility Advantage vs. Quinazoline

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold retains the metabolic stability and hydrogen-bonding characteristics of the quinazoline framework, while the saturated tetrahydropyridine ring provides greater conformational flexibility at the 6-position side chain than the rigid aromatic quinazoline system [1]. This increased flexibility enables the scaffold to accommodate diverse substituents and access binding pocket sub-pockets that are sterically inaccessible to quinazoline-based inhibitors.

Conformational Flexibility
Class-level
Qualitative Advantage
6-position flexibility vs. quinazoline
Scaffold flexibility context supports medicinal chemistry design and IP differentiation.
Qualitative inference; quantitative flexibility metrics require specific structural validation.
Scaffold flexibility Conformational dynamics Drug design

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Application Scenarios


ERK2-Directed Oncology Tool Compounds

Procure 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine for synthesizing highly selective ERK2 tool compounds with validated enzymatic potency (IC50 = 2 nM) and exceptional kinase selectivity (1.2% off-target hit rate in 170-kinase panel) [1]. This scaffold is particularly suited for programs investigating MAPK pathway inhibition in HepG2 hepatocellular carcinoma models where cellular IC50 = 45 nM has been demonstrated [1].

PI3K/mTOR Dual Inhibition Lead Generation

Utilize this scaffold as the core for PI3K/mTOR dual inhibitor lead series based on patent WO2010120996A1, which establishes the viability of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives for simultaneous inhibition of both kinases [2]. The scaffold is also validated for PARP/PI3K double-targeting strategies as documented in US 11,572,359 B2 [3].

P2X7 Modulation for Neuroinflammation & Autoimmune Research

Deploy this scaffold for synthesizing P2X7 receptor modulators as described in Janssen Pharmaceutica patent US 20160024082A1, with applications in resistant depression, inflammatory pain, and autoimmune disorders [4]. The patent establishes the utility of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives for engaging the P2X7 receptor, a validated target in neuroinflammation.

Antimicrobial Lead Discovery Against Drug-Resistant Pathogens

Employ this scaffold for generating novel antibacterial agents targeting DNA gyrase, with documented molecular docking scores (-9.4 kcal/mol) exceeding the reference antibiotic Clorobiocin and promising in vitro activity against both Gram-positive and Gram-negative strains [5]. This application addresses the urgent global need for new antimicrobial chemical matter.

Application
Selection Property
Validation Focus
ERK2 Tool Compound Development
High kinase selectivity window
MAPK pathway-response profiling; HepG2 cell model validation
PI3K/mTOR Dual Inhibition
ATP-competitive multi-kinase targeting
PI3K/mTOR synergistic target engagement assays
Neuroinflammation Research (P2X7)
P2X7 receptor binding affinity
In vitro functional assays in autoimmune and pain models
Antimicrobial Screening
DNA gyrase binding interaction
MIC panel screening against Gram-positive and Gram-negative strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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